molecular formula C14H15ClN6O B6983325 2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine

2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine

Cat. No.: B6983325
M. Wt: 318.76 g/mol
InChI Key: CJSCQSASZJIXHW-UHFFFAOYSA-N
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Description

2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine is an intriguing compound often used in various scientific research fields, particularly due to its unique chemical structure and reactivity. This compound belongs to a class of heterocyclic compounds, making it particularly relevant in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O/c1-3-9(17-10-5-4-7-16-12(10)15)14-18-13(20-22-14)11-6-8-21(2)19-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSCQSASZJIXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C2=NN(C=C2)C)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine typically involves a multi-step process starting with the formation of the 1-methylpyrazol-3-yl moiety, followed by the assembly of the oxadiazole ring. Key reactions include nucleophilic substitution, cyclization, and coupling reactions.

Industrial Production Methods: Industrial production often employs high-yield synthetic routes that optimize each step, using conditions like:

  • Temperatures ranging from -10°C to 100°C

  • Catalysts such as palladium or copper

  • Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) These parameters ensure a scalable and efficient production process suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: : Transforming the 3-amine group to nitro derivatives under strong oxidative conditions.

  • Reduction: : Reducing the oxadiazole ring under mild reductive conditions to form amine derivatives.

  • Substitution: : Halogenation, alkylation, and acylation of the pyridine ring.

Common Reagents and Conditions: Common reagents include:

  • Hydrogen peroxide for oxidation

  • Sodium borohydride for reduction

  • Alkyl halides for substitution reactions

Major Products: The major products from these reactions include:

  • Nitroso and nitro derivatives

  • Secondary and tertiary amines

  • Halogenated pyridine derivatives

Scientific Research Applications

2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine has a wide range of scientific research applications:

  • Chemistry: : Used as a precursor for synthesizing complex molecules in organic chemistry.

  • Biology: : Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

  • Medicine: : Studied for its therapeutic potential in treating diseases like cancer and neurodegenerative disorders.

  • Industry: : Applied in the synthesis of advanced materials and coatings due to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, including:

  • Enzyme Inhibition: : Inhibits specific enzymes by binding to active sites, altering their catalytic activity.

  • Receptor Interaction: : Binds to cellular receptors, modulating signaling pathways and cellular responses.

  • Pathways Involved: : Involves pathways such as the MAPK/ERK pathway, crucial in cell division and apoptosis.

Comparison with Similar Compounds

Compared to similar compounds, 2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine stands out due to its unique structural features and reactivity:

  • Similar Compounds

    • 2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-thiadiazol-5-yl]propyl]pyridin-3-amine

    • 2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-5-yl]propyl]pyridin-3-amine These compounds share a similar core structure but differ in their heterocyclic moieties, leading to different chemical properties and biological activities.

Exploring this compound reveals its significant potential across various scientific disciplines, thanks to its versatile chemical nature and unique properties.

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